3-O-beta-D-Glucopyranuronosyl cholesterol

概要

説明

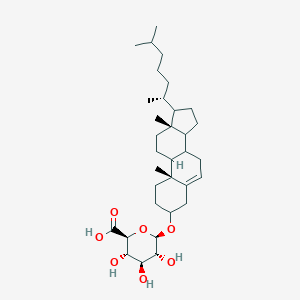

3-O-beta-D-Glucopyranuronosyl cholesterol is an acidic glycolipid first isolated from human liver during lipid extraction procedures. Its structure was confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Key findings include:

- Structure: Comprises a cholesterol moiety linked via a β-glycosidic bond to a glucopyranuronosyl residue.

- Identification: The permethylated derivative showed characteristic MS peaks at m/e 369 (cholesterol fragment), m/e 233, and m/e 201 (glucopyranuronosyl residues). NMR confirmed the β-configuration of the glycosidic bond .

- Enzymatic Sensitivity: Beta-glucuronidase treatment releases free cholesterol, confirming the glucuronosyl linkage .

This compound shares thin-layer chromatography (TLC) mobility with GbOse3Cer, a major glycosphingolipid in human liver, but differs structurally and functionally .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-beta-D-Glucopyranuronosyl cholesterol typically involves the glycosylation of cholesterol with a glucuronic acid derivative. The reaction is often catalyzed by enzymes such as beta-glucuronidase, which facilitates the attachment of the glucopyranuronosyl group to the cholesterol molecule .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve large-scale enzymatic reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3-O-beta-D-Glucopyranuronosyl cholesterol can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by beta-glucuronidase to release free cholesterol and glucuronic acid.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzyme is commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Free cholesterol and glucuronic acid.

Oxidation and Reduction: Specific products would depend on the exact conditions and reagents used.

科学的研究の応用

Metabolic Role and Toxicity Excretion

3-O-beta-D-Glucopyranuronosyl cholesterol is involved in the metabolism of cholesterol in humans. It is generated in the liver through glucuronidation, a process that enhances the solubility of cholesterol, facilitating its excretion via the kidneys. This property is crucial for detoxifying harmful substances and drugs that cannot be metabolized for energy use .

Immunogenic Properties

Recent studies have indicated that cholesterol-based glycolipids, including this compound, may play a role in immune responses. The glycolipid's structure can influence its immunogenicity, making it a candidate for further investigation in vaccine development or as a biomarker for certain diseases .

Potential Therapeutic Uses

Drug Delivery Systems

The amphiphilic nature of this compound makes it an attractive candidate for drug delivery systems. Its capacity to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, improving therapeutic efficacy .

Cholesterol Modulation

Given its structural similarity to cholesterol, this compound can be explored for its effects on lipid metabolism and cellular signaling pathways. Research into how it interacts with cellular membranes could lead to novel treatments for hyperlipidemia or related disorders .

Surfactants and Emulsifiers

This compound has been identified as a potential surfactant and emulsifier in various industrial applications. Its ability to stabilize emulsions makes it useful in food technology, cosmetics, and pharmaceuticals .

Biodegradable Materials

The incorporation of this compound into biodegradable materials is being researched due to its natural origin and compatibility with biological systems. This could lead to environmentally friendly alternatives in packaging and other applications .

Data Summary

Case Studies

Case Study 1: Cholesterol Metabolism

A study conducted on human liver glycolipids demonstrated that this compound plays a significant role in cholesterol metabolism. The characterization involved mass spectrometry and NMR spectroscopy, confirming its structure and metabolic pathways .

Case Study 2: Drug Delivery

Research focused on the use of this compound as a drug delivery vehicle showed promising results in enhancing the solubility of hydrophobic drugs, leading to improved therapeutic outcomes in preclinical models .

Case Study 3: Immunogenic Response

Investigations into the immunogenic properties of glycolipids derived from cholesterol revealed that this compound could elicit immune responses relevant to vaccine development against specific pathogens .

作用機序

The mechanism of action of 3-O-beta-D-Glucopyranuronosyl cholesterol involves its integration into cell membranes, where it influences membrane fluidity and function. The beta-linked glucopyranuronosyl residue interacts with other membrane components, potentially affecting signaling pathways and cellular interactions .

類似化合物との比較

Comparison with Structurally or Functionally Related Compounds

Structural and Functional Comparison Table

Detailed Comparisons

GbOse3Cer

- Structural Differences: GbOse3Cer is a neutral glycosphingolipid with a ceramide backbone and three sugar units, whereas this compound is an acidic glycolipid with a cholesterol backbone and a single glucuronosyl residue .

- Biological Context : GbOse3Cer is abundant in cell membranes and participates in cell recognition, while the cholesterol derivative’s role remains unclear but may involve cholesterol transport or excretion .

Chloramphenicol 3-O-beta-D-Glucuronide

- Functional Contrast: This compound is a phase II metabolite of chloramphenicol, facilitating drug excretion.

- Analytical Differentiation : The chloramphenicol derivative’s molecular weight (499.25 g/mol) and chlorine-containing structure contrast sharply with the cholesterol-based compound’s MS/NMR profile .

Other Cholesterol Conjugates

glycosidic) and metabolic pathways. Beta-glucuronosyl cholesterol’s acidic nature distinguishes it from neutral cholesterol esters .

Research Implications and Unanswered Questions

- Metabolic Pathways: The enzyme responsible for synthesizing this compound in vivo remains unidentified .

生物活性

3-O-beta-D-Glucopyranuronosyl cholesterol is a unique acidic glycolipid identified in human liver and small intestine. Its biological activity is significant due to its role in lipid metabolism, cellular processes, and potential implications in health and disease. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a beta-linked glucopyranuronosyl residue attached to cholesterol. Its structural complexity allows it to interact with various biological molecules, influencing cellular functions.

Key Properties:

- Molecular Formula: C₃₃H₅₈O₁₃

- Molecular Weight: 558.81 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Detection Methods: Identified through mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm its unique structure and functional groups .

The biological activity of this compound primarily involves its hydrolysis by beta-glucuronidase, leading to the release of free cholesterol. This process is crucial for understanding how this compound influences lipid metabolism and cellular signaling pathways.

Mechanisms include:

- Hydrolysis: The compound can be hydrolyzed by beta-glucuronidase, releasing free cholesterol, which may affect cellular cholesterol homeostasis.

- Cell Signaling: It may modulate cell signaling pathways related to lipid metabolism, impacting gene expression and cellular responses.

- Transport Interactions: The glycolipid may interact with specific transporters or binding proteins within cells, influencing lipid distribution and metabolism.

Biological Activity and Implications

Research indicates that this compound plays a role in various biological processes:

- Lipid Metabolism:

-

Cellular Effects:

- It affects cell function by influencing signaling pathways that regulate metabolism and inflammation.

- Its interaction with cellular membranes may alter membrane fluidity and protein interactions, impacting overall cell health.

-

Potential Health Implications:

- Given its role in cholesterol metabolism, this compound could have implications for cardiovascular health.

- Understanding its biological activity may lead to novel therapeutic strategies for managing dyslipidemia and related conditions.

Research Findings

Recent studies have focused on the characterization and functional analysis of this compound:

Case Studies

Several case studies have highlighted the relevance of glycolipids like this compound in clinical settings:

- Hyperlipidemia Management:

- Metabolic Disorders:

Q & A

Basic Research Questions

Q. What analytical methods are suitable for detecting 3-O-beta-D-Glucopyranuronosyl cholesterol in biological samples?

- Methodological Answer: Electrochemical detection using modified glassy carbon electrodes (GCE) with nanomaterial composites (e.g., ZnO/SnO₂/RuO₂) offers high sensitivity for cholesterol derivatives. Parameters such as response time (<5 sec), reproducibility (RSD <5%), and stability (>30 days) should be validated . Alternatively, ultracentrifuge-free lipoprotein fractionation methods, like the Friedewald formula, can estimate cholesterol derivatives by measuring total cholesterol, triglycerides, and HDL-C, achieving correlations of 0.94–0.99 with ultracentrifuge-dependent methods .

Q. How can researchers synthesize this compound, and what structural validation techniques are recommended?

- Methodological Answer: Synthesis typically involves enzymatic conjugation of glucuronic acid to cholesterol using UDP-glucuronosyltransferases (UGTs). Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., β-D-glucopyranuronosyl linkage) and mass spectrometry (MS) for molecular weight verification (e.g., ChemSpider ID 34984123 for analogous structures) . High-resolution LC-MS/MS can further confirm purity and isotopic patterns.

Q. What is the biological significance of glucuronosylated cholesterol derivatives in cellular systems?

- Methodological Answer: Glucuronosylation modulates cholesterol solubility and transport, potentially influencing membrane dynamics or signaling. Studies on analogous compounds (e.g., acyl-CoA:cholesterol acyltransferase (ACAT) substrates) suggest roles in cholesterol esterification, which impacts intracellular lipid droplet formation and amyloid-β secretion in Alzheimer’s models .

Advanced Research Questions

Q. How can experimental design address contradictions in quantifying this compound across different analytical platforms?

- Methodological Answer: Cross-validate results using orthogonal methods:

- Chromatographic vs. Spectroscopic: Compare HPLC-UV/ELSD with NMR quantification.

- Enzymatic vs. Chemical Derivatization: Use cholesterol oxidase assays alongside direct MS detection.

Discrepancies may arise from matrix effects (e.g., plasma proteins interfering with electrochemical sensors) or incomplete enzymatic hydrolysis . Statistical reconciliation (e.g., Bland-Altman plots) is critical for harmonizing data.

Q. What strategies optimize the sensitivity of electrochemical sensors for glucuronosylated cholesterol in complex matrices?

- Methodological Answer:

- Nanomaterial Optimization: Test composites (e.g., graphene oxide/MoS₂) to enhance electron transfer kinetics.

- Surface Functionalization: Immobilize cholesterol-specific aptamers or antibodies on GCE to improve selectivity.

- Buffer Conditions: Adjust pH (6.5–7.5) and ionic strength to stabilize the glucuronosyl-cholesterol interaction. Validate using spiked recovery experiments in plasma/serum .

Q. How does this compound interact with lipid transport proteins, and what experimental models elucidate these mechanisms?

- Methodological Answer: Use knock-out (KO) cell lines (e.g., ACAT1-deficient macrophages) to assess esterification rates via radiolabeled cholesterol tracing. For transport studies, employ fluorescence resonance energy transfer (FRET) probes to monitor real-time interactions with NPC1/NPC2 proteins. In vivo, leverage LDL receptor-deficient murine models to track tissue-specific uptake via isotopic labeling .

Q. What are the challenges in distinguishing free cholesterol (FC) from glucuronosylated derivatives in lipidomic studies?

- Methodological Answer:

- Extraction Protocols: Optimize Folch or Bligh-Dyer methods with saponification to hydrolyze esters while preserving glucuronosylated forms.

- Chromatographic Separation: Use reverse-phase C18 columns with isopropanol gradients to resolve FC and glucuronosylated peaks.

- Data Analysis: Apply machine learning algorithms (e.g., XCMS Online) to deconvolute overlapping MS/MS spectra .

特性

CAS番号 |

17435-78-8 |

|---|---|

分子式 |

C33H54O7 |

分子量 |

562.8 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21+,22+,23-,24+,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |

InChIキー |

IJLBJBCDNYOWPJ-MVMUGOIMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

同義語 |

3-O-beta-D-glucopyranuronosyl cholesterol cholesterol glucuronide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。